ouabain

Catalog No.
S538319
CAS No.
630-60-4
M.F
C29H44O12
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ouabain

CAS Number

630-60-4

Product Name

ouabain

IUPAC Name

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C29H44O12

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3

InChI Key

LPMXVESGRSUGHW-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Solubility

Slightly soluble in water
Very soluble in alcohol

Synonyms

Acocantherin, Acolongifloroside K, G Strophanthin, G-Strophanthin, Ouabain

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Description

The exact mass of the compound ouabain is 584.2833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10300 mg/lslightly soluble in watervery soluble in alcohol4.61e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25485. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Strophanthins. It belongs to the ontological category of 11alpha-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Ion Transport Mechanisms:

One of the primary uses of ouabain in research is investigating ion transport mechanisms across cell membranes. Ouabain specifically inhibits an enzyme called Na+/K+-ATPase, which actively pumps sodium (Na+) out of cells and potassium (K+) into cells. By observing how ouabain affects cellular ion concentrations, researchers gain valuable insights into how these pumps function and maintain cellular homeostasis.

This knowledge is crucial for understanding various physiological processes, including nerve impulse transmission, muscle contraction, and regulation of blood pressure.

[^1] The Na,K-ATPase: [^2] Physiology, 4th edition by Linda S. Costanzo

Investigating Cellular Signaling:

Beyond its effect on ion transport, research suggests ouabain might influence cellular signaling pathways. Studies have shown that ouabain can activate specific signaling cascades leading to changes in gene expression and cell proliferation. This opens doors to exploring ouabain's potential role in various cellular processes, including development, differentiation, and even cancer progression.

[^3] Ouabain and the Endothelium:

Ouabain, also known as g-strophanthin, is a toxic compound classified as a cardiac glycoside, primarily derived from the seeds of the African plant Strophanthus gratus. Historically, it was used as an arrow poison in eastern Africa due to its potent effects on the cardiovascular system. The name "ouabain" originates from the Somali word waabaayo, meaning "arrow poison," and it has been utilized in various traditional practices for hunting and warfare. In modern medicine, ouabain is recognized for its ability to treat conditions such as hypotension and certain types of cardiac arrhythmias by influencing cardiac contractility through its action on the sodium-potassium ATPase enzyme .

Ouabain's primary mechanism of action lies in its ability to inhibit the Na/K-ATPase enzyme, also known as the sodium-potassium pump []. This enzyme is crucial for maintaining the balance of sodium and potassium ions across cell membranes. Ouabain binds to the Na/K-ATPase, hindering its function and leading to an increase in intracellular sodium concentration []. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. The increased calcium concentration can have a stimulatory effect on heart muscle contraction, making ouabain a potential therapeutic agent for heart failure [].

Ouabain functions primarily by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) enzyme. This inhibition leads to an increase in intracellular sodium concentration, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, there is an accumulation of intracellular calcium, enhancing cardiac contractility and affecting heart rate and rhythm. The chemical reaction can be summarized as follows:

Na++K+OuabainInhibition of Na K ATPase\text{Na}^++\text{K}^+\xrightarrow{\text{Ouabain}}\text{Inhibition of Na K ATPase}

This mechanism underlies its therapeutic effects but also its toxicity at higher doses, where it can lead to severe cardiac disturbances and even death due to respiratory failure or cardiac arrest .

Ouabain exhibits significant biological activity by acting as a cardiotonic agent. Its primary mechanism involves:

  • Inhibition of Na+/K+-ATPase: This leads to increased intracellular sodium levels.
  • Increased intracellular calcium: Resulting from reduced activity of the sodium-calcium exchanger.
  • Enhanced cardiac contractility: Improving heart function in patients with heart failure.

The total synthesis of ouabain was successfully achieved in 2008 by researchers at Deslongchamps laboratory in Canada. The synthesis involved several key steps:

  • Condensation Reaction: Cyclohexenone was condensed with a Nazarov substitute through a double Michael addition.
  • Formation of Tetracyclic Intermediate: This intermediate underwent further reactions including reduction and protection of functional groups.
  • Methylation and Oxidation: Selective oxidation and methylation were performed to introduce necessary functional groups.
  • Glycosylation: Finally, ouabagenin was glycosylated with rhamnose to yield ouabain.

This synthetic route highlighted the complexity of ouabain's structure and provided insights into its unique chemical properties .

Ouabain has several applications in both medical and research settings:

  • Cardiac Treatment: Used intravenously to manage heart failure and certain arrhythmias due to its positive inotropic effects.
  • Biomedical Research: Employed in studies investigating ion transport mechanisms and cellular signaling pathways related to cardiovascular health.
  • Toxicology Studies: Its potent toxicity makes it a subject of interest in studies on poisoning and treatment protocols for glycoside toxicity .

Research has shown that ouabain interacts with various cellular pathways beyond its primary action on the sodium-potassium ATPase:

  • It can activate transcription factors such as AP-1 while inhibiting NF-kB, which are critical in inflammatory responses.
  • Ouabain impacts calcium signaling pathways, influencing vascular smooth muscle contraction and endothelial function .
  • Studies have also explored its role in modulating cellular responses under pathological conditions, highlighting its potential therapeutic implications beyond traditional uses .

Ouabain belongs to a class of compounds known as cardenolides, which share structural similarities but differ in their biological activities and potencies. Here are some similar compounds:

CompoundSourceMechanism of ActionUnique Features
DigoxinFoxglove plantInhibits Na+/K+-ATPaseWidely used for heart failure treatment
DigitoxinFoxglove plantInhibits Na+/K+-ATPaseLonger half-life than digoxin
StrophanthinStrophanthus gratusInhibits Na+/K+-ATPaseSimilar structure but different potency
ConvallatoxinLily of the valleyInhibits Na+/K+-ATPaseMore toxic than ouabain

Uniqueness of Ouabain

What sets ouabain apart from these similar compounds is not only its historical use as an arrow poison but also its specific interaction profile with ion transport mechanisms that can lead to distinct therapeutic effects and toxicity profiles. Its unique structure includes both steroidal and saccharide components that contribute to its biological activity and pharmacological potential .

Ouabain (C₂₉H₄₄O₁₂) is a cardiac glycoside characterized by a steroid nucleus fused to a lactone ring and a sugar moiety. Its IUPAC name is (1β,3β,5β,11α,14,19)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide. The molecule features eight hydroxyl groups, which contribute to its polarity and reactivity.

The steroid backbone contains four fused rings (three cyclohexane and one cyclopentane), while the lactone ring (a five-membered unsaturated γ-lactone) is critical for its biological activity. The sugar component, α-L-rhamnose, is linked via a glycosidic bond at the C3 position of the steroid nucleus.

Isomeric variations arise from modifications to hydroxyl group positions or sugar attachments. For example, regioselective trialkylsilyl derivatization studies revealed substitutions at positions 1, 3', 11, and 19, leading to mono-, di-, tri-, and hexa-silylated derivatives. Oxidation of unprotected hydroxyl groups yields analogues like the 1,11-diketone and 11-ketone derivatives, which exhibit altered sodium pump inhibition kinetics. Structural isomers with differing sugar attachments (e.g., β-D-glucopyranosyl instead of α-L-rhamnose) have been synthesized but show reduced binding affinity for Na⁺/K⁺-ATPase.

Table 1: Key Structural Features of Ouabain

FeatureDescription
Molecular formulaC₂₉H₄₄O₁₂
Molecular weight584.65 g/mol
Sugar moietyα-L-rhamnose (6-deoxy-α-L-mannopyranose)
Hydroxyl groups8 positions (1β, 3β, 5β, 11α, 14, 19 on steroid; 2', 4' on rhamnose)
Lactone ringUnsaturated γ-lactone at C17

Botanical Origins: Strophanthus gratus and Acokanthera schimperi

Ouabain is primarily isolated from two African plant species:

  • Strophanthus gratus (Apocynaceae family):

    • A woody liana native to West and Central Africa, extending from Senegal to the Democratic Republic of the Congo.
    • Produces fragrant flowers with white corollas and red-purple crowns.
    • Seeds contain 4–8% ouabain by dry weight, the highest among natural sources. Traditional applications include arrow poisons and heart failure treatments.
  • Acokanthera schimperi (Apocynaceae family):

    • A shrub or small tree distributed across East Africa and Yemen.
    • Sap contains 0.5–2.0% ouabain, historically used for elephant poaching due to rapid cardiotoxicity.
    • Secondary metabolites include acolongiflorosides and acovenoside A, alongside ouabain.

Both species biosynthesize ouabain via the mevalonate pathway, with hydroxylation and glycosylation steps catalyzed by cytochrome P450 enzymes and glycosyltransferases, respectively.

Table 2: Comparative Ouabain Content in Botanical Sources

SpeciesPlant PartOuabain Concentration (Dry Weight)
Strophanthus gratusSeeds4–8%
Acokanthera schimperiSap0.5–2.0%

Endogenous Biosynthesis in Mammalian Adrenal Cortex

Ouabain is synthesized de novo in the adrenal cortex of mammals, challenging earlier hypotheses of dietary origin. Key findings include:

  • Biosynthetic Pathway:

    • Cholesterol is converted to pregnenolone via cytochrome P450scc.
    • Hydroxylation at positions 1β, 5β, 11α, 14, and 19 by CYP11B2 and CYP11B1 isoforms.
    • Glycosylation with α-L-rhamnose by UDP-glycosyltransferases.
  • Regulation:

    • Angiotensin II and adrenocorticotropic hormone (ACTH) upregulate ouabain production in bovine adrenocortical cells.
    • Epinephrine synergizes with angiotensin II to enhance secretion rates by 40–60%.
  • Tissue Distribution:

    • Adrenal glands: 50–200 pmol/g tissue.
    • Plasma: 0.1–0.5 nM in healthy humans, rising to 2–4 nM in hypertension.

Endogenous ouabain shares structural identity with plant-derived ouabain, as confirmed by co-chromatography and mass spectrometry. However, debates persist about its role as a hormone versus a stress-responsive metabolite.

Figure 1: Proposed Biosynthetic Pathway of Endogenous Ouabain

$$\text{Cholesterol} \xrightarrow{\text{CYP11B1}} \text{Pregnenolone} \xrightarrow{\text{Multiple hydroxylations}} \text{Ouabagenin} \xrightarrow{\text{Glycosylation}} \text{Ouabain}$$

The cryoelectron microscopy structure of sodium-potassium adenosine triphosphatase in complex with ouabain (PDB 7WYT) represents a landmark achievement in understanding the molecular basis of cardiotonic steroid action [1] [2] [3]. This structure, determined at 3.0 Å resolution, reveals the E2PPi·magnesium2+ state with bound ouabain, providing unprecedented insights into the conformational landscape of this critical membrane protein.

The cryo-EM analysis employed shark rectal gland sodium-potassium adenosine triphosphatase as the source enzyme, which demonstrates superior stability against detergent-induced denaturation compared to pig kidney preparations [1]. The structural determination utilized a minimal detergent approach, preserving most first-layer phospholipids and cholesterol molecules, resulting primarily in artificial dimers where protomers orient in opposite directions relative to the membrane plane [1].

Structural Architecture and Resolution

The electron microscopy maps achieved remarkable resolution capabilities, with the E2PPi·magnesium2+ state bound to ouabain reaching 3.0 Å resolution [1]. This represents a significant advancement over previous X-ray crystallographic approaches, particularly in resolving mobile structural elements that were previously poorly defined. The cryo-EM methodology successfully captured structural features including sugar chains extending from the β-subunit and numerous phospholipid molecules surrounding the protein complex [1].

Table 1: Cryo-EM Structure Data (PDB 7WYT)

ParameterValue
PDB ID7WYT
MethodCryo-electron microscopy
Resolution3.0 Å (best resolution)
StateE2PPi·Mg2+ with ouabain
Source organismSus scrofa (pig)
Key structural featuresNearly identical to E2PATP but with Mg2+ at site M
Ouabain binding modeConformational selection mechanism
Transmembrane site M density12.3σ density peak for Mg2+
Stabilization mechanismATP bridges actuator and nucleotide binding domains

Magnesium Coordination at Site M

A defining characteristic of the E2PPi·magnesium2+ state is the presence of a magnesium2+ ion at the transmembrane binding site M, evidenced by a strong density peak of 12.3σ [1]. This magnesium2+ coordination represents a critical structural determinant that distinguishes this state from the E2PATP form. The magnesium2+ ion occupies a position between cation binding sites I and II, establishing coordination geometry consistent with previous crystallographic observations [1].

The electron microscopy maps demonstrate that magnesium2+ density remains consistent across different magnesium2+ concentrations (100 mM to 8 mM), corroborating the reported binding affinity of approximately 0.5 mM for magnesium2+ in the E2PPi·magnesium2+ state [1]. This coordination geometry provides the structural foundation for understanding the biochemical differences between the two E2P states.

Mobile Structural Elements

The cryo-EM approach proved superior to X-ray crystallography in resolving dynamic structural components [1]. Four sugar chains extending from the β-subunit at asparagine residues (Asn114, Asn159, Asn194, and Asn267 in shark numbering) appear prominently in the electron density maps [1]. Two of these sugar chains exhibit branching at the second residue, indicating fucosylation. Notably, an additional sugar chain at Asn114, extending from the β-subunit side, was identified specifically in the shark enzyme.

The cytoplasmic portion of FXYD10 could be traced more completely than in previous crystal structures, with the C-terminal region appearing to extend toward adjacent sodium-potassium adenosine triphosphatase molecules [1]. This observation correlates with cross-linking experiments demonstrating short distances between the C-terminal cysteine74 of FXYD10 and cysteine249 on the actuator domain.

Phospholipid Environment

The minimal detergent approach preserved fourteen phospholipid molecules per protomer, which are well-resolved in the electron microscopy maps [1]. These phospholipids appear as connected columns perpendicular to the membrane plane, reflecting the negative charges of phosphate groups. While most head groups are not clearly resolved, the overall phospholipid architecture provides important insights into the native membrane environment of the protein.

Cholesterol molecules are positioned at locations identical to those identified in crystal structures, with one additional cholesterol molecule newly identified through the cryo-EM analysis [1]. This comprehensive lipid environment contributes to understanding the native conformational dynamics of the sodium-potassium adenosine triphosphatase complex.

X-ray Crystallography of Ouabain-Bound Conformations (PDB 3A3Y)

The X-ray crystallographic structure of sodium-potassium adenosine triphosphatase with bound ouabain (PDB 3A3Y) established fundamental principles of cardiotonic steroid binding that continue to inform contemporary understanding of inhibitor mechanisms [4] [5] [6]. Determined at 2.8 Å resolution, this structure represents the E2·2K+·Pi state with ouabain bound in a low-affinity configuration, providing crucial insights into the molecular basis of potassium-ouabain antagonism.

Crystallographic Parameters and Data Quality

The crystallographic analysis utilized shark rectal gland sodium-potassium adenosine triphosphatase, with crystals generated by stabilizing the enzyme in an E2·2K+·Pi analog state using magnesium tetrafluoride [5]. Crystal soaking experiments employed 20 mM ouabain for 5 hours, followed by flash-freezing in cold nitrogen gas [5]. The structure determination achieved an R-work of 24.7% and R-free of 29.3%, indicating high-quality model refinement.

Table 2: X-ray Crystallography Data (PDB 3A3Y)

ParameterValue
PDB ID3A3Y
MethodX-ray crystallography
Resolution2.8 Å
StateE2·2K+·Pi (low-affinity ouabain bound)
Source organismSqualus acanthias (shark)
Space groupC2
R-work/R-free0.247/0.293
Ouabain binding characteristicsDeeply inserted into transmembrane domain
Key structural changesM4E helix unwinding, M1-M2 movement
Binding cavity formationCavity formed by M1, M2, M4, M5, M6 helices

Transmembrane Binding Cavity Architecture

The crystallographic analysis revealed that ouabain binds in a cavity formed by transmembrane helices M1, M2, M4, M5, and M6, positioned deep within the membrane domain rather than on the extracellular surface as previously proposed [5]. This binding mode contradicts earlier models that positioned cardiotonic steroids at the protein's external interface, establishing a new paradigm for understanding inhibitor-protein interactions.

The ouabain molecule is wedged deeply between transmembrane helices, with its lactone ring positioned very close to bound potassium+ ions [5]. This proximity provides the structural explanation for the well-established potassium+-ouabain antagonism observed in biochemical studies. The difference Fourier electron density maps unambiguously located ouabain within this transmembrane cleft, with density contours at 5σ showing only one positive density assignable to the inhibitor.

Conformational Changes Upon Ouabain Binding

Ouabain binding induces relatively modest but functionally significant conformational changes, primarily affecting transmembrane helices M1-M4 [5]. The most substantial movement occurs in the extracellular half of the M4 helix (M4E), which moves approximately 15° away from M6 [5]. This movement creates the binding cavity necessary for ouabain accommodation.

Concomitant with M4E displacement, the M1-M2 helices move into the space created by M4 movement [5]. These coordinated movements result in a larger cavity surrounded by M1-M2 and M4E-M6 that opens to the extracellular medium. The structural rearrangements demonstrate the dynamic nature of the binding site and explain the slow kinetics of ouabain binding observed experimentally.

Lactone Ring Interactions and M4 Helix Unwinding

The lactone ring establishes critical interactions with residues Val329 and Ala330 in the M4E helix, causing significant local structural perturbations [5]. The lactone ring pushes Gly326 away from its native position, disrupting original hydrogen bonds between the carbonyl group and Val329/Ala330 amides. These interactions are replaced by hydrogen bonds involving the lactone ring's conjugated carbonyl group.

This binding mode results in unwinding of the M4E helix by one additional turn, now extending between Gly326 and Gly335 [5]. The coordination of potassium+ at site II becomes partially disrupted because Val329, which normally provides carbonyl oxygen coordination to site II potassium+, is displaced by lactone ring binding. Despite this disruption, strong electron density peaks representing bound potassium+ ions remain visible, explaining why ouabain can block potassium+ dissociation.

Steroid Core Hydrophobic Interactions

The steroid core occupies a binding cavity lined by helices M4-M6, establishing extensive hydrophobic interactions that provide the primary binding energy [5]. Three phenylalanine residues (Phe323 on M4, Phe790 and Phe793 on M5) form a complementary surface to the α-side of the steroid core, enforcing the required cis configuration of AB and CD ring junctions characteristic of active cardiotonic steroids.

Phe790 establishes stacking interactions with the steroid core, while Ile322 on M4 and Leu800 on M6 contribute additional hydrophobic contacts [5]. In the ouabain-unbound state, these hydrophobic residues form a tight cluster with no available space for steroid accommodation, requiring conformational rearrangement upon ligand binding. The side chains of Phe323 and Phe790 undergo rotational movements to optimize steroid core interactions.

Sugar Moiety Recognition and Affinity Enhancement

The rhamnose sugar moiety establishes hydrogen bonding interactions with Arg887 in the L7/8 loop and Glu319 on M4, contributing approximately 300-fold affinity enhancement compared to the aglycone ouabagenin [5]. These interactions explain the critical importance of the sugar component for high-affinity binding, despite the sugar not being essential for basic inhibitory activity.

The sugar binding region exhibits considerable vacant space around the rhamnose moiety, suggesting opportunities for affinity enhancement through appropriate chemical modifications [5]. Photoaffinity labeling studies have demonstrated cross-links between modified sugar positions and the N-terminal region of the protein, consistent with the crystallographically determined orientation.

Comparative Analysis with Digitalis Glycoside Binding Sites

The structural comparison between ouabain and other digitalis glycosides reveals fundamental principles governing cardiotonic steroid recognition and selectivity [7] [8] [9]. While these compounds share common structural motifs including steroid cores and lactone rings, their distinct molecular architectures result in significantly different binding characteristics and pharmacological profiles.

Structural Framework Comparison

Ouabain and digitalis glycosides such as digoxin maintain the essential tripartite structure comprising a steroid core, lactone ring, and carbohydrate moiety [8]. However, critical differences in these components dictate binding affinity and selectivity patterns. Ouabain features a single rhamnose sugar unit attached to the steroid core, while digoxin contains a tridigitoxose chain extending from the β-face of the steroid [8].

The binding modes of both compound classes involve similar overall positioning within the transmembrane cavity formed by αM1-αM6 segments [8]. The concave apolar α-surface of the steroid core establishes hydrophobic interactions with bulky side chains from αM4-αM6, constituting a conserved docking platform for all cardiotonic steroids. The β-surface faces polar side chains of αM1-αM2, while the lactone ring occupies a hydrophobic funnel leading toward cation-binding sites.

Table 3: Comparative Analysis - Ouabain vs Digitalis Glycosides

CharacteristicOuabainDigoxin
Chemical structureSteroid core + rhamnose + 5-membered lactoneSteroid core + tridigitoxose + 5-membered lactone
Sugar moietySingle rhamnose unitThree digitoxose units
Lactone ring5-membered unsaturated lactone5-membered unsaturated lactone
Therapeutic onsetFast onset of actionSlower onset compared to ouabain
Binding affinity (high-affinity sites)KD ~40 nMKD ~50 nM
Binding affinity (low-affinity sites)KD ~2.3 μMKD ~67 nM
Hydrogen bonding pattern4 hydroxyl groups + extensive H-bond networkLimited to conserved OH14β and OH3β
Hydrophobic interactionsInteractions with M1-M2, M6 residuesHydrophobic docking platform M4-M6
Species selectivityModerate selectivity (2.5-fold α1 over α2)Variable selectivity across isoforms

Hydrogen Bonding Network Differences

The most significant distinction between ouabain and other digitalis glycosides lies in their hydrogen bonding capabilities [8]. Ouabain possesses four hydroxyl substituents on the β-surface of its steroid core that participate in an extensive hydrogen bonding network with polar side chains of αM1-αM2 and αM6 [8]. This network imposes species-specific sensitivity patterns and contributes to ouabain's unique pharmacological profile.

In contrast, digoxin and bufalin exhibit greater hydrophobicity, containing only the two highly conserved hydroxyl groups OH14β and OH3β [8]. Digoxin additionally features OH12β, but lacks the extensive hydroxyl substitution pattern characteristic of ouabain. Similar to the E2P-ouabain complex, OH14β of digoxin likely forms hydrogen bonds with Thr797 (αM6) and receives stabilization from Asp121 (αM2).

The limited hydrogen bonding capacity of digoxin results in reduced interactions with Gln111 and Glu117 in the αM1-αM2 loop region [8]. This difference explains the distinct binding kinetics and tissue selectivity patterns observed between ouabain and digitalis glycosides in clinical applications.

Binding Site Residue Interactions

Table 4: Ouabain Binding Site Residues and Interactions

Transmembrane RegionKey ResiduesInteraction TypeFunctional Role
M1 (TM1)Gln111, Glu116, Glu117, Gln118Hydrogen bonding with steroid hydroxyl groupsHigh-affinity binding determinant
M1-M2 LoopGlu122, Asp123, Glu124, Asp128Hydrogen bonding, cavity closure stabilizationSpecies-specific sensitivity control
M2 (TM2)Asp121, Asn122, Asn129Hydrogen bonding, structural stabilizationConformational stability
M4E (extracellular M4)Gly314, Ile315, Phe316, Gly319, Phe323, Gly326, Val329, Ala330Hydrophobic interactions, lactone ring accommodationLactone ring binding, K+ antagonism site
M5 (TM5)Phe783, Phe786, Phe790, Leu793Hydrophobic stacking with steroid corePrimary hydrophobic docking platform
M5-M6 LoopThr797Critical hydroxyl interaction at C14βEssential for ouabain binding
M6 (TM6)Leu800, Asp804, Asp808Hydrophobic interactions, structural supportBinding cavity formation
L7/8 LoopArg887, Arg893Sugar moiety hydrogen bondingSugar recognition and affinity enhancement

Functional Consequences of Structural Differences

The structural distinctions between ouabain and digitalis glycosides manifest in markedly different physiological effects [10] [11]. Ouabain demonstrates rapid onset of action and stimulates myocardial metabolism, while digitalis glycosides exhibit slower onset kinetics [10]. These differences reflect distinct cellular mechanisms of action despite both compound classes targeting sodium-potassium adenosine triphosphatase.

Ouabain activates sodium-potassium adenosine triphosphatase from the extracellular side, triggering calcium release from intracellular stores through signal transduction pathways [10]. Digitalis glycosides increase intracellular calcium concentration by entering cells and acting on ryanodine receptors while forming transmembrane calcium channels [10]. These mechanistic differences suggest that therapeutic effects result from distinct molecular interactions rather than simple pump inhibition.

Binding Affinity Variations

Experimental binding studies reveal complex affinity patterns that differ between ouabain and digitalis glycosides [12]. High-affinity binding sites show dissociation constants of 40 nM, 50 nM, and 61 nM for ouabain, digoxin, and digitoxin respectively, with binding capacity of 1.3 pmoles per milligram protein [12]. Low-affinity sites demonstrate dissociation constants of 2.3 μM for ouabain compared to 67 nM and 71 nM for digoxin and digitoxin.

These differential binding patterns suggest the existence of multiple binding site conformations that exhibit varying selectivity for different cardiotonic steroids [12]. Potassium+ ions inhibit ouabain binding in a dose-dependent manner with an IC50 of 500 μM, affecting both high and low-affinity binding sites. This antagonism provides mechanistic insight into the clinical observation that serum potassium+ levels influence cardiotonic steroid toxicity.

Table 5: Structural Differences Between E2P States

ParameterE2PATP StateE2PPi·Mg2+ State
Magnesium at site MAbsent (weak ~3.7σ density)Present (strong 12.3σ density)
Cation binding sitesPotential Na+ at Ala323 carbonylMg2+ coordinated at site M
ATP stabilizationATP bridges A and N domainsNo ATP bridging observed
Ouabain affinityHigher affinity for cardiotonic steroidsLower affinity due to Mg2+ hindrance
K+ sensitivity in dephosphorylationK+-sensitive dephosphorylationK+-insensitive dephosphorylation
Transmembrane cavityMore accessible for ligand bindingSterically constrained by Mg2+
M4 helix conformationMore flexible, allows deeper bindingFixed by Mg2+ coordination
Binding mechanismConformational selectionConformational selection

Evolutionary and Clinical Implications

The comparative structural analysis reveals that cardiotonic steroid binding sites represent highly conserved recognition motifs that have been evolutionarily optimized for selective ligand discrimination [13]. The binding site exhibits no apparent biological role under resting laboratory conditions, suggesting these sites may have evolved to recognize endogenous cardiotonic steroid-like compounds that occur at low levels under normal physiological conditions [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998)

Color/Form

Crystals from water
Plates (+9 water molecules)

XLogP3

-1.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

584.28327683 g/mol

Monoisotopic Mass

584.28327683 g/mol

Heavy Atom Count

41

LogP

-2
-2.0 (LogP)
log Kow = -2.00
-1.2

Decomposition

Melts with decomposition at 190 °C.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

392 °F (EPA, 1998)
200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5ACL011P69

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

For the treatment of atrial fibrillation and flutter and heart failure

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ouabain is included in the database.
/EXPL THER/ Up-regulation of placental soluble fms-like tyrosine kinase 1 (sFlt1) contributes to the pathogenesis of preeclampsia. To evaluate novel upstream pathways that regulate placental sFlt1 production, we screened a library of natural compounds (n=502) in human placental cell lines. Here, we report 3 compounds in the cardiac glycoside family, ouabain, gitoxigenin, and digitoxin, that inhibit placental sFlt1 production at nanomolar concentrations in vitro. We further characterized ouabain and demonstrated that it inhibits sFlt1 mRNA and protein expression in human placental cytotrophoblasts and explant cultures in a dose- and time-dependent manner. Ouabain down-regulated sFlt1 production by inhibiting hypoxia-inducible factor 1 (HIF-1alpha) protein expression in the placenta. Furthermore, we found that phosphorylation of heat-shock protein 27 (HSP27) was necessary for ouabain to inhibit HIF-1alpha translation. In a rat model of pregnancy-induced hypertension, ouabain reduced mean arterial pressure and enhanced placental HSP27 phosphorylation without any adverse effects on pups ...
/EXPL THER/ Cytotoxicity and proliferative effects of ouabain on H460 lung cancer cells were evaluated by the MTT assay. The levels of integrin proteins in response to ouabain were determined by western blotting. Anchorage-independent growth and migration behaviors were performed by the wound healing assay and colony formation assay, respectively. Herein, the results suggested that exposure of the lung cancer cells to physiological concentrations of ouabain significantly altered the level of integrins. Ouabain suppressed integrin alpha-4, alpha-5, alpha-v, beta-3 and beta-4, whereas it had no significant effect on integrin beta-1 and beta-4. According to the switch patterns of integrins, ouabain treatment resulted in a dramatic reduction of cell colony size and inhibition of cancer cell migration. However, ouabain-induced integrin switch had only a slight effect on chemotherapeutic drug susceptibility. Ouabain may have a role in suppressing cancer metastasis via integrin regulation.
A recent study confirmed the long-known clinical experience that ouabain has an inhibitory effect on cardiotoxicity induced by digitalis glycosides. Ouabain at a low dosage delayed the start of arrythmia induced by digoxin on guinea pig papillary muscle. In addition, ouabain at a low dosage but not at a high dosage delayed the development of digoxin-induced arrhythmia in anesthetized guinea pigs. Thus, the long-known characteristic dose dependency of ouabain effects has been confirmed.
For more Therapeutic Uses (Complete) data for Ouabain (11 total), please visit the HSDB record page.

Pharmacology

Ouabain, a cardiac glycoside similar to digitoxin, is used to treat congestive heart failure and supraventricular arrhythmias due to reentry mechanisms, and to control ventricular rate in the treatment of chronic atrial fibrillation.

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AC - Strophanthus glycosides
C01AC01 - G-strophanthin

Mechanism of Action

Ouabain, an endogenous digitalis compound, has been detected in nanomolar concentrations in the plasma of several mammals and is associated with the development of hypertension. In addition, plasma ouabain is increased in several hypertension models, and the acute or chronic administration of ouabain increases blood pressure in rodents. These results suggest a possible association between ouabain and the genesis or development and maintenance of arterial hypertension. One explanation for this association is that ouabain binds to the alpha-subunit of the Na(+) pump, inhibiting its activity. Inhibition of this pump increases intracellular Na(+), which reduces the activity of the sarcolemmal Na(+)/Ca(2+) exchanger and thereby reduces Ca(2+) extrusion. Consequently, intracellular Ca(2+) increases and is taken up by the sarcoplasmic reticulum, which, upon activation, releases more calcium and increases the vascular smooth muscle tone. In fact, acute treatment with ouabain enhances the vascular reactivity to vasopressor agents, increases the release of norepinephrine from the perivascular adrenergic nerve endings and promotes increases in the activity of endothelial angiotensin-converting enzyme and the local synthesis of angiotensin II in the tail vascular bed. Additionally, the hypertension induced by ouabain has been associated with central mechanisms that increase sympathetic tone, subsequent to the activation of the cerebral renin-angiotensin system. Thus, the association with peripheral mechanisms and central mechanisms, mainly involving the renin-angiotensin system, may contribute to the acute effects of ouabain-induced elevation of arterial blood pressure.
The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ...
The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria.
Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance.
For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

630-60-4

Absorption Distribution and Excretion

The effect of i.v.-administered ouabain starts immediately after injection, reaches a maximum after 5 min, last 5-7 hr and then rapidly declines.
It is poorly absorbed from alimentary tract, where much of oral dose appears to be destroyed.
Four, 7 and 10% of (3)H-ouabain had been absorbed 1, 5 and 15 hr respectively after oral administration to guinea pigs. Percentage absorbed was constant at each of 3 dose levels. ... Similar results obtained in man. ... /It/ was absorbed from GI tract of rats by passive diffusion. Absorption of im dose probably depended more on tissue-blood flow than on rates of diffusion ... 67% of iv dose was excreted in 30-min bile of rats. ... /It/ was actively transported from liver to bile, and carbon tetrachloride pretreatment of rats reduced biliary excretion by depressing this transport.
Plasma clearance of ouabain following iv admin was much faster in rat than in rabbit or dog. Levels of radioactivity in plasma, bile, and liver ... determined 20 min after iv administration ... showed that rat exhibited overall bile to plasma concentration ratio of 1500, whereas same ratio was much less for rabbit (2.9) and dog (9.3). Liver/plasma and bile/liver concentration ratios ... were ... much greater in rat (20 and 71) than in rabbit (2.5 and 1.3) or dog (3.3 and 2.7). This species variation is thought to be important factor in resistance of rat to toxic effects of ouabain relative to rabbit and dog.
For more Absorption, Distribution and Excretion (Complete) data for Ouabain (7 total), please visit the HSDB record page.

Metabolism Metabolites

Ouabain ... is not bound extensively to plasma albumin and ... /is/ excreted largely unchanged.

Associated Chemicals

Quabain octahydrate; 11018-89-6

Wikipedia

Ouabain

Biological Half Life

... Almost entirely eliminated by renal excretion, with a biological-half-life ... about 21 hr in normal adults but longer in elderly persons & much longer in renal failure.

Methods of Manufacturing

Obtained from the seeds of Strophanthus gratus ... ; also occurs in Acokanthera ouabaio Cathel and other A. spp, Apocynaceae.
Derivation: From certain plants of the family Apocynaceae: Strophanthus spp. and the Acokanthera group of trees.

General Manufacturing Information

Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)-: ACTIVE
Hydrolysis yields one mol ouabagenin and one mol rhamnose.

Analytic Laboratory Methods

An optimized flow-injection method for the determination of ouabain was based on its reaction with picric acid in alkaline media with spectrophotometric detection at 486 nm. The calibration graph was linear for 0.01-0.2 g/L ouabain, with relative std deviation between 0.62 and 2.16% and a sample throughput of 60/hr. This method was utilized for the determination of ouabain in injections.

Interactions

Intracerebroventricular (ICV) administration of ouabain, a specific Na-K-ATPase inhibitor, in rats mimics the manic phenotypes of bipolar disorder and thus has been proposed as one of the best animal models of mania. Bipolar mania has been known to be associated with dysfunctions of medial prefrontal cortex (mPFC), a brain area critically involved in mental functions; however, the exact mechanism underlying these dysfunctions is not yet clear. The present study investigated synaptic transmission, synaptic plasticity, and dopamine release in Sprague-Dawley rat mPFC following ICV administration of ouabain (5 uL of 1 mM ouabain). The electrophysiological results demonstrated that ouabain depressed the short- and the long-term synaptic plasticity, represented by paired-pulse facilitation and long-term potentiation, respectively, in the mPFC. These ouabain-induced alterations in synaptic plasticity can be prevented by pre-treatment with lithium (intraperitoneal injection of 47.5 mg/kg lithium, twice a day, 7 days), which acts as an effective mood stabilizer in preventing mania. The electrochemical results demonstrated that ICV administration of ouabain enhanced dopamine release in the mPFC, which was not affected by pre-treatment with lithium. These findings suggested that alterations in synaptic plasticity and dopamine release in the mPFC might underlie the dysfunctions of mPFC accompanied with ouabain administration-induced bipolar mania.
Brain-derived neurotrophic factor (BDNF) is a well-known and well-studied neurotrophin. Most biological effects of BDNF are mediated by the activation of TrkB receptors. This neurotrophin regulates several neuronal functions as cell proliferation, viability, and differentiation. Ouabain is a steroid that binds to the Na(+)/K(+) ATPase, inducing the activation of several intracellular signaling pathways. Previous data from our group described that ouabain treatment increases retinal ganglion cells survival (RGC). The aim of the present study was to evaluate, if this cardiac glycoside can have a synergistic effect with BDNF, the classical trophic factor for retinal ganglion cells, as well as investigate the intracellular signaling pathways involved. Our work demonstrated that the activation of Src, PLC, and PKCdelta participates in the signaling cascade mediated by 50 ng/mL BDNF, since their selective inhibitors completely blocked the trophic effect of BDNF. We also demonstrated a synergistic effect on RGC survival when we concomitantly used ouabain (0.75 nM) and BDNF (10 ng/mL). Moreover, the signaling pathways involved in this synergistic effect include Src, PLC, PKCdelta, and JNK. Our results suggest that the synergism between ouabain and BDNF occurs through the activation of the Src pathway, JNK, PLC, and PKCdelta.
The present study aimed to investigate the effects of mood stabilizers, specifically lithium (Li) and valproate (VPA), on mitochondrial superoxide, lipid peroxidation, and proteins involved in cell death signaling pathways in the brains of rats subjected to the ouabain-induced animal model of mania. Wistar rats received Li, VPA, or saline twice a day for 13 days. On the 7th day of treatment, the animals received a single intracerebroventricular injection of ouabain or aCSF. After the ICV injection, the treatment with mood stabilizers continued for 6 additional days. The locomotor activity of rats was measured using the open-field test. In addition, we analyzed oxidative stress parameters, specifically levels of phosphorylated p53 (pp53), BAX and Bcl-2 in the brain of rats by immunoblot. Li and VPA reversed ouabain-related hyperactivity. Ouabain decreased Bcl-2 levels and increased the oxidative stress parameters BAX and pp53 in the brains of rats. Li and VPA improved these ouabain-induced cellular dysfunctions; however, the effects of the mood stabilizers were dependent on the protein and brain region analyzed. These findings suggest that the Na(+)/K(+)-ATPase can be an important link between oxidative damage and the consequent reduction of neuronal and glial density, which are both observed in BD, and that Li and VPA exert protective effects against ouabain-induced activation of the apoptosis pathway.
Docosahexaenoic acid (DHA) might prevent heart failure or optimize drug treatments by improving cardiac contraction. We investigated whether DHA-enriched avian glycerophospholipids (GPL-DHA) exert cardioprotection in ouabain-treated rats after 4 weeks of dietary supplementation with 10, 35 or 60 mg DHA per kg body weight versus none (DHA10, DHA35, DHA60 and control groups, respectively). The contractile responsiveness to different doses of ouabain (10(-7) to 10(-4) M), ouabain intoxication (at 3 X 10(-4) M), and relative variations in cardiac energy metabolism were determined using (31)P NMR in isolated perfused rat hearts. The fatty acid composition of cardiac membranes was analyzed by gas chromatography. DHA accretion in the heart was dose-dependent (+8%, +30% and +45% for DHA10, DHA35 and DHA60, respectively). The cardiac phosphocreatine content significantly increased at the baseline in DHA35 (+45%) and DHA60 groups (+85%), and at the different doses of ouabain in the DHA60 group (+73% to 98%). The maximum positive inotropy achieved at 10(-4) M ouabain was significantly increased in all DHA groups versus control (+150%, +122.5% and +135% for DHA10, DHA35 and DHA60, respectively), and ouabain intoxication was delayed. The increase in myocardial phosphocreatine content and the improved efficacy of ouabain on myocardial contraction without toxicity suggest the potential of GPL-DHA as a dietary supplement or ingredient for functional food, and possibly as a co-treatment with digitalis drugs in humans.
For more Interactions (Complete) data for Ouabain (16 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Croyle et al (1997) Extensive random mutagenesis analysis of the Na/K+ ATPase alpha subunit identifies known and previously unidentified amino acid residues that alter ouabain sensitivity-implications for ouabain binding. Eur.J.Biochem. 248 488 PMID: 9346307

Hosoi et al (1997) Isoform-specific up-regulation by ouabain of Na+, K+-ATPase in cultured rat astrocytes. J.Neurochem. 69 2189 PMID: 9349566

Marjorie et al (1997) Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment. Naunyn Schmiedebergs Arch.Pharmacol. 356 203 PMID: 9272726

Kobayashi M, et al. The cardiac glycoside ouabain activates NLRP3 inflammasomes and promotes cardiac inflammation and dysfunction. PLoS One. 2017 May 11;12(5):e0176676.

Venugopal J, et al. Ouabain promotes partial epithelial to mesenchymal transition (EMT) changes in human autosomal dominant polycystic kidney disease (ADPKD) cells. Exp Cell Res. 2017 Jun 15;355(2):142-152.

Lima DB, et al. Ouabain-induced alterations in ABCB1 of mesenteric lymph nodes and thymocytes of rats and mice. Oncol Lett. 2016 Dec;12(6):5275-5280.

Meng L, et al. Ouabain induces apoptosis and autophagy in Burkitt's lymphoma Raji cells. Biomed Pharmacother. 2016 Dec;84:1841-1848.

"ouabain" in the World English Dictionary

Pubchem.ncbi.nlm.nih.gov,. 'Ouabain | C29H44O12 - Pubchem'. N.p., 2015. Web. 8 Apr. 2015.

Dobler, Susanne; Dalla, Safaa; Wagschal, Vera; Agrawal, Anurag A. (2012-08-07). "Community-wide convergent evolution in insect adaptation to toxic cardenolides by substitutions in the Na,K-ATPase". Proceedings of the National Academy of Sciences. 109 (32): 13040–13045. doi:10.1073/pnas.1202111109. ISSN 0027-8424. PMC 3420205. PMID 22826239.

"40 C.F.R.: Appendix A to Part 355—The List of Extremely Hazardous Substances and Their Threshold Planning Quantities" (PDF) (July 1, 2008 ed.). Government Printing Office. Archived from the original (PDF) on February 25, 2012. Retrieved October 29, 2011.

Neuwinger, Hans Dieter. African Ethanobotany: Poisons And Drugs. Weinheim: Chapman & Hall, 1996. Print.

Yu SP, Choi DW (1997). "Na(+)-Ca2+ exchange currents in cortical neurons: concomitant forward and reverse operation and effect of glutamate". The European Journal of Neuroscience. 9 (6): 1273–81. doi:10.1111/j.1460-9568.1997.tb01482.x. PMID 9215711. S2CID 23146698.

Guidechem.com,. 'Ouabain (Cas 630-60-4) Msds'. N.p., 2015. Web. 8 Apr. 2015.

Hamlyn, JM; Blaustein, MP; Bova, S; DuCharme, DW; Harris, DW; Mandel, F; Mathews, WR; Ludens, JH (1991). "Identification and characterization of a ouabain-like compound from human plasma". Proc Natl Acad Sci U S A. 88 (14): 6259–63. Bibcode:1991PNAS...88.6259H. doi:10.1073/pnas.88.14.6259. PMC 52062. PMID 1648735. Erratum in: Proc Natl Acad Sci U S A 1991 Nov 1; 88(21):9907

Manunta, Paolo; et al. (2009). "Endogenous Ouabain In Cardiovascular Function And Disease". Journal of Hypertension. 27 (1): 9–18. doi:10.1097/hjh.0b013e32831cf2c6. PMID 19050443. S2CID 41618824.

Hamlyn JM, Laredo J, Shah JR, Lu ZR, Hamilton BP (2003). "11-Hydroxylation in the Biosynthesis of Endogenous Ouabain: Multiple Implications". Ann N Y Acad Sci. 986 (1): 685–93. Bibcode:2003NYASA.986..685H. doi:10.1111/j.1749-6632.2003.tb07283.x. PMID 12763919. S2CID 23738926.

Hamlyn, JM; Blaustein, MP (Sep 2016). "Endogenous Ouabain: Recent Advances and Controversies". Hypertension. 68 (3): 526–32. doi:10.1161/HYPERTENSIONAHA.116.06599. PMC 4982830. PMID 27456525.

Lewis (2014). "Endogenous Ouabain Is Not Ouabain". Hypertension. 64 (4): 680–683. doi:10.1161/hypertensionaha.114.03919. PMID 25001271.

Malawista I, Davidson EA.Isolation and identification of rhamnose from rabbit skin.Nature. 1961 Dec 2;192:871-2.

Staessen, JA; Thijs, L; Stolarz-Skrzypek, K; Bacchieri, A; Barton, J; Espositi, ED; de Leeuw, PW; Dłużniewski, M; Glorioso, N; Januszewicz, A; Manunta, P; Milyagin, V; Nikitin, Y; Souček, M; Lanzani, C; Citterio, L; Timio, M; Tykarski, A; Ferrari, P; Valentini, G; Kawecka-Jaszcz, K; Bianchi, G (2011). "Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of rostafuroxin". Trials. 12: 13. doi:10.1186/1745-6215-12-13. PMC 3031200. PMID 21235787.

Fürstenwerth H (2010). "Ouabain - The Insulin of the Heart". Int J Clin Pract. 64 (12): 1591–4. doi:10.1111/j.1742-1241.2010.02395.x. PMID 20946265. S2CID 6749622.

Cowan T, MD, (2016) Human Heart, Cosmic Heart: A Doctor's Quest to Understand, Treat and Prevent Cardiovascular Disease, Chap 9, ISBN 9781603586191

Welsh, J. (2011). "Giant rat kills predators with poisonous hair". LiveScience. Retrieved August 2, 2011.

Morelle, Rebecca (2011). "African crested rat uses poison trick to foil predators". BBC.co.uk. Retrieved November 2, 2013.

"Rat makes its own poison from toxic tree". University of Oxford. 2011. Archived from the original on November 6, 2013. Retrieved November 2, 2013.

Zhang, Hongxing et al. 'Total Synthesis Of Ouabagenin And Ouabain'. Angew. Chem. 120.7 (2008): 1292-1295. Web.

Deslongchamps, P. et al. 'Synthesis Of Ouabain'. Synfacts 2008.6 (2008): 0562-0562. Web.

Goldfrank's toxicologic emergencies. Hoffman, Robert S. (Robert Steven), 1959-, Howland, Mary Ann,, Lewin, Neal A.,, Nelson, Lewis, 1963-, Goldfrank, Lewis R., 1941-, Flomenbaum, Neal (Tenth ed.). New York. 2014-12-23. ISBN 978-0-07-180184-3. OCLC 861895453.

Neuwinger, Hans Dieter. (1996). African ethnobotany : poisons and drugs : chemistry, pharmacology, toxicology. Chapman & Hall. ISBN 3-8261-0077-8. OCLC 34675903.

Osseo-Asare, A. D. 'Bioprospecting And Resistance: Transforming Poisoned Arrows Into Strophantin Pills In Colonial Gold Coast, 1885-1922'. Social History of Medicine 21.2 (2008): 269-290. Web.

Explore Compound Types